molecular formula C14H17N3O3S B13433811 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium

5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium

Cat. No.: B13433811
M. Wt: 307.37 g/mol
InChI Key: INRGCARAPYRIPB-UHFFFAOYSA-N
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Description

5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium is a complex organic compound with a unique structure that includes a diazepane ring, a sulfonyl group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The diazepane ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl group via sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Solvents like dichloromethane and methanol are often used to facilitate these reactions under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted isoquinolines.

Scientific Research Applications

5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,4-Diazepan-1-ylsulfonyl)-1-isoquinolinamine
  • 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinolin-1(2H)-one

Uniqueness

Compared to similar compounds, 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium has unique structural features that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C14H17N3O3S/c18-16-9-5-13-12(11-16)3-1-4-14(13)21(19,20)17-8-2-6-15-7-10-17/h1,3-5,9,11,15H,2,6-8,10H2

InChI Key

INRGCARAPYRIPB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=C[N+](=C3)[O-]

Origin of Product

United States

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